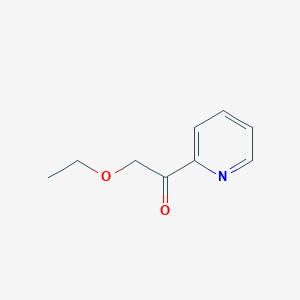

2-(Ethoxyacetyl)pyridine

Übersicht

Beschreibung

2-(Ethoxyacetyl)pyridine is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an ethoxyacetyl group attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxyacetyl)pyridine typically involves the reaction of pyridine with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Pyridine+Ethoxyacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Ethoxyacetyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethoxyacetyl group to an ethyl group.

Substitution: The ethoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Ethyl-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Properties

Research has highlighted the potential of pyridine derivatives, including 2-(Ethoxyacetyl)pyridine, in managing diabetes. Pyridine compounds have been shown to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and DPP-4 (Dipeptidyl Peptidase-4), which are crucial for glucose regulation.

- Case Study : A recent study synthesized novel pyridine derivatives that demonstrated significant inhibition of α-amylase activity, with IC50 values indicating potent anti-diabetic effects. For instance, compound 23 exhibited an IC50 of 0.13 µM against DPP-4, showcasing the efficacy of structural modifications on biological activity .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives are well-documented. Compounds containing the pyridine nucleus have shown effectiveness against various pathogens, including multidrug-resistant strains.

- Case Study : A study reported that certain pyridine derivatives inhibited the growth of Staphylococcus aureus with high potency, indicating their potential as antimicrobial agents. The presence of ethoxy groups was found to enhance this activity .

Anti-Inflammatory Effects

Pyridine derivatives have also been explored for their anti-inflammatory properties. Inhibition of COX-2 (cyclooxygenase-2) is a common target for anti-inflammatory drugs.

- Case Study : Compounds derived from pyridine scaffolds showed significant inhibition of COX-2 activity, with some achieving IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be a candidate for further development in treating inflammatory conditions.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of pyridine derivatives and their biological activity is crucial for optimizing their pharmacological properties.

| Compound | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound 23 | This compound | DPP-4 Inhibitor | 0.13 µM |

| Compound 24 | Pyridine derivative | COX-2 Inhibitor | Comparable to Celecoxib |

| Compound 25 | Substituted Pyridine | Antimicrobial (S. aureus) | High potency |

Wirkmechanismus

The mechanism of action of 2-(Ethoxyacetyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxyacetyl group can undergo hydrolysis, releasing acetic acid and ethanol, which can further interact with biological targets. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

2-Acetylpyridine: Lacks the ethoxy group, making it less hydrophobic.

2-(Methoxyacetyl)pyridine: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.

2-(Propionyl)pyridine: Has a propionyl group, which is bulkier than the ethoxyacetyl group.

Uniqueness: 2-(Ethoxyacetyl)pyridine is unique due to the presence of the ethoxyacetyl group, which imparts specific chemical properties such as increased hydrophobicity and reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biologische Aktivität

2-(Ethoxyacetyl)pyridine is an organic compound with the molecular formula C₉H₁₁NO₂. It is a pyridine derivative characterized by the presence of an ethoxyacetyl group at the second position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of pyridine with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction occurs under anhydrous conditions to prevent hydrolysis, yielding the desired compound along with hydrochloric acid as a byproduct.

Synthetic Route:

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The ethoxyacetyl group can undergo hydrolysis, releasing acetic acid and ethanol, which may further interact with biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, potentially influencing their function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The specific pathways involved are still under investigation, but it is hypothesized that the compound may affect signaling pathways associated with cell survival and growth.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against S. aureus and E. coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.

- Anticancer Activity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values determined around 40 µM after 48 hours of exposure. Flow cytometry analysis revealed increased rates of apoptosis compared to untreated controls.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Structure Feature | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Ethoxyacetyl group | Moderate | Moderate |

| 2-Acetylpyridine | Acetyl group | Low | Low |

| 2-(Methoxyacetyl)pyridine | Methoxy group instead of ethoxy | Moderate | Low |

Eigenschaften

IUPAC Name |

2-ethoxy-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-7-9(11)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBYCIGPGDVYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576784 | |

| Record name | 2-Ethoxy-1-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143359-17-5 | |

| Record name | 2-Ethoxy-1-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.